trans-4-Nonenal
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Overview
Description
, also known as (4E)-4-nonenal or 4-nonenal (trans), belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity taste.
Scientific Research Applications
1. Cell Growth and Differentiation
trans-4-Nonenal, specifically 4-hydroxy-2,3 trans-nonenal, has been found to be inversely related to the rate of cell proliferation and directly related to the level of cell differentiation. This was observed in T leukemia cells, indicating a potential role in influencing cell growth and differentiation processes (Calonghi et al., 2004).
2. Odor Removal and Aging
This compound is known to cause the odor associated with aging. Research has identified specific binding peptides for this compound that can significantly decrease its concentration, suggesting potential applications in odor removal and anti-aging products (Lee et al., 2020).
3. Protein Modification
Studies have shown that trans-4-Oxo-2-nonenal (ONE), a related compound, can modify protein nucleophiles, which could have implications for understanding the interactions between these molecules and proteins, potentially relevant in various cellular processes (Zhang et al., 2003).
4. Formation of DNA Adducts
trans-4-Hydroxy-2-nonenal has been found to form DNA adducts, particularly at specific codons in the p53 gene, which is a mutational hotspot in hepatocellular carcinoma. This suggests a role in mutagenesis and carcinogenesis (Hu et al., 2002).
5. Cellular Signaling
This compound is implicated in the regulation of cell growth, proliferation, differentiation, and apoptosis. It has been shown to modulate various signaling pathways, highlighting its role in cellular functions under normal and pathological conditions (Dubinina & Dadali, 2010).
Properties
CAS No. |
2277-16-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
QPULDJYQYDGZEI-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCC=O |
SMILES |
CCCCC=CCCC=O |
Canonical SMILES |
CCCCC=CCCC=O |
density |
0.843-0.847 |
2277-16-9 | |
physical_description |
Clear, colourless or pale yellow liquid; Fruity aroma |
Purity |
90% min. |
solubility |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
Synonyms |
trans-4-Nonenal |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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